molecular formula C13H19BO3 B8150901 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8150901
M. Wt: 237.12 g/mol
InChI Key: VFIKPDSQDNROGM-VPYROQPTSA-N
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Description

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a deuterated compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Methoxy-D3)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

4-(Methoxy-D3)phenylboronic acid+PinacolThis compound\text{4-(Methoxy-D3)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 4-(Methoxy-D3)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Utilized in the labeling of biomolecules for tracking and imaging studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The deuterium atoms in the methoxy group can also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-d3-phenol
  • 2-(3-Methoxyphenyl)-ethyl-phenol
  • 2-Benzyl-4-Methoxy-phenol

Uniqueness

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its deuterated methoxy group, which can enhance its stability and alter its reactivity compared to non-deuterated analogs. This makes it particularly valuable in research applications where isotopic labeling is important.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIKPDSQDNROGM-VPYROQPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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